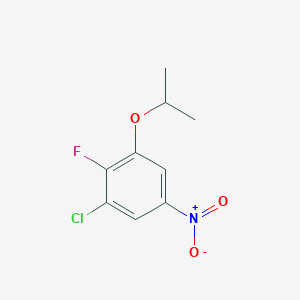
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene is an aromatic compound characterized by the presence of chloro, fluoro, nitro, and propan-2-yloxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene can be synthesized through a multi-step process involving the following key steps:
Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or a fluorinating agent such as hydrogen fluoride.
Etherification: The propan-2-yloxy group can be introduced through an etherification reaction, typically involving the reaction of a hydroxyl group with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propan-2-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the propan-2-yloxy group.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways it influences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the propan-2-yloxy group, leading to different reactivity and applications.
1-Chloro-2-fluoro-5-nitrobenzene:
1-Chloro-2-fluoro-3-nitrobenzene: Different positioning of the nitro group, resulting in distinct reactivity patterns.
Uniqueness
1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications not shared by its analogs. The presence of the propan-2-yloxy group, in particular, influences its solubility, reactivity, and potential interactions in both chemical and biological contexts.
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-8-4-6(12(13)14)3-7(10)9(8)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIJQEBFQBMDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













